3-benzoyl-6-bromo-2H-chromen-2-one
Overview
Description
3-Benzoyl-6-bromo-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and anticoagulant properties . The compound’s structure consists of a chromen-2-one core with a benzoyl group at the 3-position and a bromine atom at the 6-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various pharmacologically active compounds .
Mode of Action
Coumarins, a class of compounds to which it belongs, are known to possess diverse pharmacological and biological activities such as antitumor, analgesic and ulcerogenic, anti-inflammatory, anticoagulant, phototriggering, and fungicidal properties .
Biochemical Pathways
The compound has been used in the synthesis of various derivatives, which suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with a similar structure have shown good permeability, solubility, and metabolic stability .
Result of Action
Some derivatives synthesized from this compound have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-bromo-2H-chromen-2-one typically involves the reaction of 6-bromo-2H-chromen-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of ethyl 3-oxo-3-phenylpropanoate and piperidine as a catalyst, followed by refluxing the reaction mixture for 4-6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The benzoyl group at the 3-position can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Condensation Reactions: Reagents such as aldehydes, ketones, and acid catalysts are used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New derivatives with various functional groups at the 6-position.
Condensation Reactions: Heterocyclic compounds with potential biological activities.
Oxidation and Reduction Reactions: Quinones and dihydro derivatives with altered electronic properties.
Scientific Research Applications
3-Benzoyl-6-bromo-2H-chromen-2-one has several scientific research applications:
Biology: Investigated for its potential antiproliferative and antitumor activities.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
3-Benzoyl-6-bromo-2H-chromen-2-one can be compared with other coumarin derivatives:
3-Acetyl-6-bromo-2H-chromen-2-one: Similar structure but with an acetyl group instead of a benzoyl group.
6-Bromo-2H-chromen-2-one: Lacks the benzoyl group, making it less versatile in chemical reactions.
3-Benzoyl-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a benzoyl group and a bromine atom, which enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-benzoyl-6-bromochromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWLSMWLZZECK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357736 | |
Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-85-1 | |
Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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